1,2,4,4-Tetramethylcyclopentene
Overview
Description
1,2,4,4-Tetramethylcyclopentene is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol It is a derivative of cyclopentene, characterized by the presence of four methyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,4-Tetramethylcyclopentene typically involves the alkylation of cyclopentene with methylating agents under controlled conditions. One common method is the reaction of cyclopentene with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selective methylation at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective hydrogenation and methylation of cyclopentene derivatives, resulting in high yields of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,4,4-Tetramethylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of metal catalysts can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions with halogens such as chlorine or bromine can introduce halogen atoms into the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated cyclopentene derivatives.
Scientific Research Applications
1,2,4,4-Tetramethylcyclopentene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4,4-Tetramethylcyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethylcyclopentene: Similar structure but different methyl group positions.
1,2,4-Trimethylcyclopentene: Lacks one methyl group compared to 1,2,4,4-Tetramethylcyclopentene.
1,2,4,4-Tetramethylcyclohexene: Contains an additional carbon atom in the ring structure.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2,4,4-tetramethylcyclopentene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-7-5-9(3,4)6-8(7)2/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZQIIOHDFVATK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215701 | |
Record name | 1,2,4,4-Tetramethylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65378-76-9 | |
Record name | 1,2,4,4-Tetramethylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065378769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,4-Tetramethylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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